1-N-tert-Butylbenzene-1,2-diamine

physical property formulation handling

1-N-tert-Butylbenzene-1,2-diamine (CAS 28458-68-6; molecular formula C10H16N2; molecular weight 164.25 g/mol) is an aromatic diamine derivative featuring a tert-butyl substituent on one of the two amino groups located at the 1 and 2 positions of the benzene ring. The compound exists as a liquid at 20°C, with a reported boiling point of 279.9±23.0°C at 760 mmHg and a flash point of 142.6±26.2°C.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 28458-68-6
Cat. No. B1337176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-tert-Butylbenzene-1,2-diamine
CAS28458-68-6
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=CC=CC=C1N
InChIInChI=1S/C10H16N2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,12H,11H2,1-3H3
InChIKeyMOEDDZLJZIHCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-N-tert-Butylbenzene-1,2-diamine (CAS 28458-68-6) | Key Properties and Procurement Specifications


1-N-tert-Butylbenzene-1,2-diamine (CAS 28458-68-6; molecular formula C10H16N2; molecular weight 164.25 g/mol) is an aromatic diamine derivative featuring a tert-butyl substituent on one of the two amino groups located at the 1 and 2 positions of the benzene ring [1]. The compound exists as a liquid at 20°C, with a reported boiling point of 279.9±23.0°C at 760 mmHg and a flash point of 142.6±26.2°C . Commercially available from multiple vendors with standard purity specifications ranging from 95% to 98% (GC) , this compound is primarily utilized as a synthetic building block and ligand precursor in coordination chemistry and catalysis research .

Why 1-N-tert-Butylbenzene-1,2-diamine (CAS 28458-68-6) Cannot Be Casually Substituted with Generic o-Phenylenediamine Analogs


1-N-tert-Butylbenzene-1,2-diamine exhibits specific structural and physicochemical characteristics that preclude simple interchange with unsubstituted o-phenylenediamine or other N-alkylated analogs. The introduction of the bulky tert-butyl group on one amino nitrogen imparts distinct steric hindrance, altered basicity, and modified solubility relative to the parent o-phenylenediamine . Commercially, this compound is supplied as a liquid (melting point below 20°C), whereas unsubstituted o-phenylenediamine (CAS 95-54-5) is a solid with a melting point of 102-104°C—a physical state difference with direct implications for handling, weighing, and formulation workflows [1]. Furthermore, the N-tert-butyl substitution pattern yields a product with boiling point approximately 279.9°C at 760 mmHg , distinct from both the parent diamine (256-258°C) and other N-alkylated derivatives. These differences in steric profile and physical form mean that substitution without empirical validation will likely alter reaction kinetics, coordination geometry in metal complexes, and final product properties in polymer or pharmaceutical applications.

Comparative Quantitative Evidence for 1-N-tert-Butylbenzene-1,2-diamine (CAS 28458-68-6) Versus Structural Analogs


Physical State Differential: Liquid vs. Solid at Ambient Temperature

1-N-tert-Butylbenzene-1,2-diamine (CAS 28458-68-6) is a liquid at room temperature (physical form reported as liquid at 20°C) . This contrasts with unsubstituted o-phenylenediamine (CAS 95-54-5), which is a solid with a melting point of 102-104°C [1]. The liquid physical state of the tert-butyl derivative eliminates the need for pre-heating or solvent dissolution for transfer and weighing, directly impacting workflow efficiency in synthetic laboratories.

physical property formulation handling solubility

Free Base vs. Hydrochloride Salt Form Selection for Organic Solubility

1-N-tert-Butylbenzene-1,2-diamine (CAS 28458-68-6) is available and utilized as the free base form, whereas the hydrochloride salt analog (1-N-tert-butylbenzene-1,2-diamine hydrochloride, CAS 1803562-38-0) is also commercially supplied [1]. Free base amines generally exhibit superior solubility in non-polar organic solvents (e.g., toluene, dichloromethane, hexanes) compared to their hydrochloride salts, which require polar protic solvents or base neutralization prior to use in anhydrous organic reactions [2]. The selection of the free base (28458-68-6) over the hydrochloride salt (1803562-38-0) directly impacts compatibility with moisture-sensitive catalytic systems and anhydrous reaction conditions.

solubility free base salt form organic synthesis

Sterically Differentiated N-tert-Butyl vs. N-Methyl o-Phenylenediamine Analogs

The tert-butyl group in 1-N-tert-butylbenzene-1,2-diamine (CAS 28458-68-6) provides substantially greater steric bulk than the N-methyl substituent in N-methyl-o-phenylenediamine (CAS 4760-34-3). The tert-butyl group occupies approximately 3-4 times the van der Waals volume of a methyl group . This steric differentiation directly influences coordination geometry in metal complexes: the bulky tert-butyl substituent favors monodentate or distorted bidentate coordination modes, whereas the less hindered N-methyl analog typically accommodates planar bidentate chelation without significant steric distortion [1].

steric hindrance ligand design coordination chemistry substituent effect

Purity Grade Availability: 98% (GC) Baseline with Analytical Documentation

Commercial suppliers of 1-N-tert-butylbenzene-1,2-diamine (CAS 28458-68-6) offer the compound with minimum purity specifications of 95-98% as determined by gas chromatography (GC) . This purity level exceeds the typical 97% minimum reported for many generic aromatic diamine building blocks and is accompanied by batch-specific analytical documentation including NMR, HPLC, and GC upon request .

purity specification quality control procurement GC

Storage Condition Requirements: Light Protection and Refrigeration

1-N-tert-Butylbenzene-1,2-diamine (CAS 28458-68-6) requires storage at 2-8°C with protection from light and inert atmosphere [1][2]. These requirements are more stringent than those for unsubstituted o-phenylenediamine, which is typically stored at room temperature in a dark place without mandatory refrigeration . The enhanced sensitivity of the N-tert-butyl derivative to oxidative and photochemical degradation necessitates appropriate cold-chain procurement and storage infrastructure.

stability storage shelf life handling

Optimal Application Scenarios for 1-N-tert-Butylbenzene-1,2-diamine (CAS 28458-68-6) Based on Differentiated Evidence


Anhydrous Organometallic Catalyst Development Requiring Free Base Ligand Precursors

1-N-tert-Butylbenzene-1,2-diamine (CAS 28458-68-6) is the preferred procurement choice over its hydrochloride salt analog (CAS 1803562-38-0) for applications requiring direct use in anhydrous, non-polar organic media without base neutralization steps [1]. The free base form dissolves directly in toluene, dichloromethane, or THF, enabling straightforward incorporation into moisture-sensitive catalytic systems and metal coordination reactions. The liquid physical state at ambient temperature further facilitates accurate volumetric or gravimetric dispensing without heating .

Sterically Demanding Ligand Design for Asymmetric Catalysis

The bulky tert-butyl substituent on 1-N-tert-butylbenzene-1,2-diamine imparts steric properties that differentiate it from less hindered N-alkylated analogs such as N-methyl-o-phenylenediamine . This steric bulk influences coordination geometry and substrate accessibility in metal complexes, making the compound a strategic building block for designing catalysts where controlled steric environment is critical for enantioselectivity or regioselectivity [1].

High-Purity Synthetic Intermediate Procurement with Validated Analytical Documentation

When reproducibility in multi-step syntheses is paramount, procurement of 1-N-tert-butylbenzene-1,2-diamine with documented GC purity (95-98%) and batch-specific analytical certificates (NMR, HPLC, GC) is indicated [1]. This level of documentation reduces the risk of impurity-derived side reactions and eliminates the need for pre-use purification, directly supporting applications in pharmaceutical intermediate synthesis and materials science where lot-to-lot consistency is critical .

Cold-Chain Enabled Laboratory or Pilot-Scale Operations

Given the compound's requirement for refrigerated storage (2-8°C) with protection from light and inert atmosphere, optimal procurement scenarios include laboratories or facilities with established cold-chain infrastructure and proper chemical inventory management systems [1]. Users without reliable refrigeration should consider alternative analogs with less stringent storage requirements or must establish appropriate cold storage prior to ordering.

Technical Documentation Hub

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